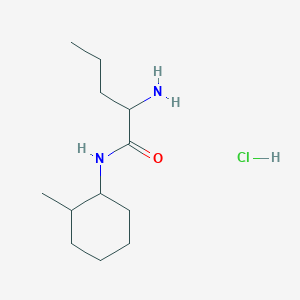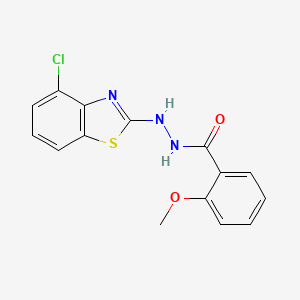
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic processes. In its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
相似化合物的比较
N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide can be compared with other benzothiazole derivatives, such as:
- N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(4-chloro-1,3-benzothiazol-2-yl)butanamide
These compounds share similar structural features but may differ in their specific biological activities and applications For example, while N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide may exhibit stronger antimicrobial activity, N-(4-chloro-1,3-benzothiazol-2-yl)butanamide may be more effective as an anticancer agent
属性
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-11-7-3-2-5-9(11)14(20)18-19-15-17-13-10(16)6-4-8-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABUNDXYTRHZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide](/img/structure/B2953320.png)
![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)
![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)
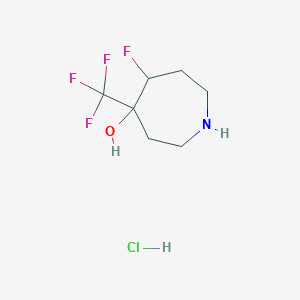

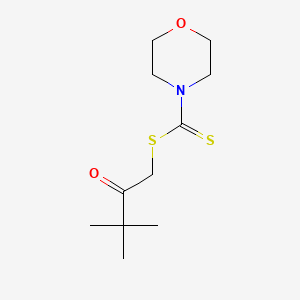
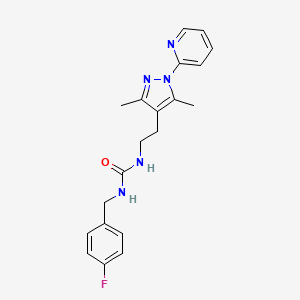
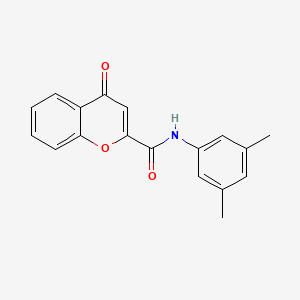
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)
![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)

![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)
